molecular formula C25H28N2O4S2 B11621036 2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide

2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide

Cat. No.: B11621036
M. Wt: 484.6 g/mol
InChI Key: MYLBJLCLCKMGNK-UHFFFAOYSA-N
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Description

2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide is a complex organic compound featuring a combination of aromatic rings, sulfonamide, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Sulfonamide Intermediate: The reaction between 2-methoxyaniline and 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form 2-methoxyphenyl-4-methylbenzenesulfonamide.

    Thioether Formation: The reaction of 2-methoxyphenyl-4-methylbenzenesulfonamide with 2-bromoethyl-4-methylphenyl sulfide in the presence of a palladium catalyst to form the thioether intermediate.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • **2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide
  • 2-(2-Methoxyphenyl)ethyl 4-methylbenzenesulfonate
  • 4-Methylbenzenesulfonamide

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H28N2O4S2

Molecular Weight

484.6 g/mol

IUPAC Name

2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-[2-(4-methylphenyl)sulfanylethyl]acetamide

InChI

InChI=1S/C25H28N2O4S2/c1-19-8-12-21(13-9-19)32-17-16-26-25(28)18-27(23-6-4-5-7-24(23)31-3)33(29,30)22-14-10-20(2)11-15-22/h4-15H,16-18H2,1-3H3,(H,26,28)

InChI Key

MYLBJLCLCKMGNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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